Otub2-IN-1

Description

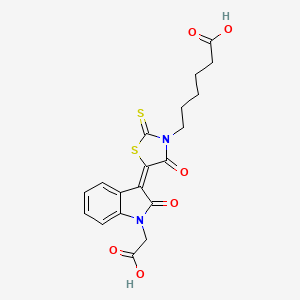

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O6S2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

6-[(5E)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |

InChI |

InChI=1S/C19H18N2O6S2/c22-13(23)8-2-1-5-9-20-18(27)16(29-19(20)28)15-11-6-3-4-7-12(11)21(17(15)26)10-14(24)25/h3-4,6-7H,1-2,5,8-10H2,(H,22,23)(H,24,25)/b16-15+ |

InChI Key |

VQTUGMPRAUNMNP-FOCLMDBBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)/C(=O)N2CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Otub2-IN-1: A Technical Guide to PD-L1 Regulation

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Otub2-IN-1, a small molecule inhibitor of the deubiquitinase Otubain 2 (Otub2), and its subsequent effects on the programmed death-ligand 1 (PD-L1) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and immuno-oncology.

Core Mechanism: this compound Promotes PD-L1 Degradation by Inhibiting Otub2 Deubiquitinase Activity

The deubiquitinase Otub2 plays a critical role in immune evasion by stabilizing the PD-L1 protein on the surface of tumor cells. Mechanistically, Otub2 directly interacts with PD-L1 and removes ubiquitin chains, a process that shields PD-L1 from proteasomal degradation. This stabilization of PD-L1 leads to its increased expression on cancer cells, which in turn binds to the PD-1 receptor on cytotoxic T lymphocytes (CTLs), suppressing their anti-tumor activity and allowing cancer cells to evade immune surveillance.

This compound is a specific inhibitor of Otub2's deubiquitinase activity. By binding to Otub2, this compound prevents the removal of ubiquitin from PD-L1. This leads to an accumulation of ubiquitinated PD-L1, marking it for degradation by the proteasome. The resulting decrease in cell surface PD-L1 levels on tumor cells restores the cytotoxic function of T cells, thereby enhancing the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with Otub2 and its effect on PD-L1 levels.

Table 1: Binding Affinity of this compound to Otub2

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | ~12 µM | Surface Plasmon Resonance (SPR) |

Table 2: Dose-Dependent Effect of this compound on PD-L1 Protein Levels in Tumor Cells

| Cell Line | This compound Concentration (µM) | Outcome | Reference |

| NCI-H358, SK-MES-1, NCI-H226 | 0 - 40 | Dose-dependent reduction in PD-L1 levels | |

| Melanoma and Colorectal Cancer Cells | Not specified | Dose-dependent reduction in PD-L1 levels |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular interactions and a typical experimental approach to studying the effects of this compound.

Caption: Otub2-mediated deubiquitination of PD-L1 and its inhibition by this compound.

Caption: Experimental workflow for investigating the effect of this compound on PD-L1.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Co-Immunoprecipitation (Co-IP) for Otub2-PD-L1 Interaction

This protocol is designed to demonstrate the physical interaction between Otub2 and PD-L1 in a cellular context.

Materials:

-

Cancer cell line expressing endogenous Otub2 and PD-L1 (e.g., NCI-H358)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

Anti-Otub2 antibody (for immunoprecipitation)

-

Anti-PD-L1 antibody (for western blot detection)

-

Normal IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blot reagents

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add the anti-Otub2 antibody or normal IgG control to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-PD-L1 antibody to detect the co-immunoprecipitated PD-L1.

In Vitro Deubiquitination Assay

This assay assesses the ability of this compound to inhibit the deubiquitinase activity of Otub2 on ubiquitinated PD-L1.

Materials:

-

Recombinant purified Otub2 protein

-

In vitro ubiquitinated PD-L1 (can be generated using an in vitro ubiquitination kit)

-

This compound (at various concentrations)

-

Deubiquitination Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT)

-

Ubiquitin-aldehyde (a general deubiquitinase inhibitor, as a positive control)

-

Anti-PD-L1 and anti-ubiquitin antibodies for western blot

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the in vitro ubiquitinated PD-L1, recombinant Otub2, and either this compound (at desired concentrations), DMSO (vehicle control), or ubiquitin-aldehyde in Deubiquitination Buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blotting. Probe one membrane with an anti-PD-L1 antibody to visualize the total PD-L1 and another with an anti-ubiquitin antibody to detect the extent of ubiquitination. A decrease in the ubiquitinated PD-L1 signal in the presence of active Otub2 and its rescue in the presence of this compound indicates inhibitory activity.

Cell Surface PD-L1 Staining and Flow Cytometry

This protocol quantifies the levels of PD-L1 on the surface of cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated)

-

Isotype control antibody with the same fluorochrome

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in FACS buffer and stain with a fixable viability dye to exclude dead cells from the analysis.

-

Wash the cells and then incubate with the fluorochrome-conjugated anti-PD-L1 antibody or the isotype control on ice for 30 minutes in the dark.

-

-

Washing: Wash the cells twice with FACS Buffer to remove unbound antibody.

-

Data Acquisition: Resuspend the cells in FACS Buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software. Gate on the live, single-cell population and determine the median fluorescence intensity (MFI) of PD-L1 staining for each treatment condition. A dose-dependent decrease in MFI indicates a reduction in cell surface PD-L1 expression.

Investigating the Function of Otub2-IN-1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of action of Otub2-IN-1, a specific inhibitor of the deubiquitinase OTUB2, in the context of cancer biology. This document summarizes key quantitative data, details relevant signaling pathways, and provides comprehensive experimental protocols for investigating the effects of this compound on cancer cells.

Introduction to OTUB2 in Cancer

Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2) is a cysteine protease that functions as a deubiquitinase (DUB), removing ubiquitin chains from substrate proteins and thereby rescuing them from proteasomal degradation. Elevated expression of OTUB2 has been observed in various malignancies, including non-small cell lung cancer, gastric cancer, and cervical cancer, where it is often associated with poor prognosis.[1] By stabilizing key proteins, OTUB2 plays a crucial role in promoting cancer cell proliferation, survival, metastasis, and immune evasion.

This compound: A Specific Inhibitor of OTUB2

This compound is a small molecule inhibitor that specifically targets the deubiquitinase activity of OTUB2. It serves as a critical tool for elucidating the function of OTUB2 in cancer and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value/Effect | Cell Lines | Conditions |

| Binding Affinity (KD) | ~12 µM | - | Biochemical Assay |

| PD-L1 Protein Expression | Dose-dependent reduction | NCI-H358, SK-MES-1, NCI-H226 | 0-40 µM |

| Cell Viability | No significant inhibition | B16-F10 | Up to 10 µM for 4 days |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage & Administration | Key Findings |

| LL/2 lung carcinoma | 20 mg/kg, i.p. daily for 5 days | Reduced expression of YAP and phosphorylated p65 |

| B16-F10 melanoma | 20 mg/kg, i.p. daily for 5 days | Reduced expression of phosphorylated Akt |

| KLN205 squamous cell carcinoma | 20 mg/kg, i.p. daily for 5 days | Reduced expression of phosphorylated p65 |

Mechanism of Action and Signaling Pathways

OTUB2 exerts its oncogenic functions by deubiquitinating and stabilizing a range of substrate proteins involved in critical cancer-related signaling pathways. This compound, by inhibiting OTUB2, leads to the ubiquitination and subsequent degradation of these substrates.

Regulation of PD-L1 and Tumor Immunity

A primary mechanism by which this compound impacts cancer is through the regulation of Programmed Death-Ligand 1 (PD-L1). OTUB2 directly interacts with and deubiquitinates PD-L1, preventing its degradation and leading to its accumulation on the surface of tumor cells. This overexpression of PD-L1 facilitates immune evasion by binding to the PD-1 receptor on cytotoxic T lymphocytes (CTLs), thereby inhibiting their anti-tumor activity. This compound treatment leads to a reduction in PD-L1 levels, which in turn enhances the infiltration and activity of CTLs within the tumor microenvironment.

Involvement in Pro-Survival and Proliferation Pathways

OTUB2 has been shown to regulate several other key oncogenic pathways:

-

AKT/mTOR Pathway : In non-small cell lung cancer, OTUB2 stabilizes the splicing factor U2AF2, leading to the activation of the AKT/mTOR signaling cascade, which promotes cell growth and the Warburg effect.

-

NF-κB Pathway : OTUB2 can deubiquitinate and stabilize TRAF6, an E3 ubiquitin ligase that is a key activator of the NF-κB pathway. This leads to increased levels of phosphorylated p65, a subunit of NF-κB, promoting inflammation and cell survival.

-

YAP/TAZ Pathway : OTUB2 can also deubiquitinate and stabilize the transcriptional co-activators YAP and TAZ, key effectors of the Hippo pathway, which are involved in cell proliferation and organ size control.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the function of this compound in cancer cells.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression levels of proteins such as PD-L1, phosphorylated Akt, and total Akt in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PD-L1, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is designed to determine if OTUB2 directly interacts with a substrate protein (e.g., PD-L1) in cancer cells.

Materials:

-

Cancer cell lysates

-

Co-IP lysis buffer (a milder buffer than for Western blotting, e.g., without SDS)

-

Primary antibody against the "bait" protein (e.g., anti-OTUB2)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the bait protein (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-PD-L1).

Cell Viability Assay (MTT/CCK-8)

This assay measures the effect of this compound on cancer cell viability and proliferation.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

For MTT: Add MTT reagent to each well and incubate for 4 hours. Then, add solubilization solution and incubate overnight to dissolve the formazan crystals.

-

For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) according to the planned schedule.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Flow Cytometry for Surface PD-L1 Expression

This protocol is for quantifying the expression of PD-L1 on the surface of cancer cells.

Materials:

-

Cancer cells treated with this compound or vehicle

-

FACS buffer (e.g., PBS with 1% BSA)

-

Fluorochrome-conjugated anti-PD-L1 antibody

-

Fluorochrome-conjugated isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the treated cells and wash them with ice-cold FACS buffer.

-

Staining: Resuspend the cells in FACS buffer and add the anti-PD-L1 antibody or isotype control. Incubate on ice in the dark for 30 minutes.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of PD-L1 expression. Compare the MFI of this compound-treated cells to that of vehicle-treated cells.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of OTUB2 in cancer. Its ability to induce the degradation of key oncoproteins, particularly PD-L1, highlights the potential of targeting OTUB2 as a novel therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the function of this compound and its therapeutic implications in various cancer models.

References

The Discovery and Initial Characterization of Otub2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain-2 (OTUB2). The information presented is collated from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in oncology, immunology, and drug discovery.

Core Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound, focusing on its biochemical and cellular activities.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Lines/System | Notes |

| Binding Affinity (KD) | ~12 µM | Surface Plasmon Resonance (SPR) | Direct binding affinity to purified OTUB2 protein.[1][2] |

| In Vitro Deubiquitination Assay | Dose-dependent inhibition | Cell-free assay | Inhibits OTUB2's ability to cleave ubiquitin chains from a substrate.[2] |

| PD-L1 Protein Expression | Dose-dependent reduction | NCI-H358, SK-MES-1, NCI-H226 | Treatment with this compound (0-40 µM) leads to a decrease in PD-L1 protein levels in various tumor cell lines.[1] |

| OTUB2 Protein Stability | No effect | NCI-H358, SK-MES-1, NCI-H226 | This compound does not alter the stability of the OTUB2 protein itself.[1] |

| OTUB2-PD-L1 Interaction | No interference | Co-Immunoprecipitation | This compound (0-50 µM; 1 h) does not prevent the physical interaction between OTUB2 and PD-L1.[1] |

| Tumor Cell Viability | No significant inhibition | B16-F10 | At a concentration of 10 µM for up to 4 days, this compound does not directly inhibit the viability of B16-F10 tumor cells.[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Outcomes |

| B16-F10 Melanoma Mouse Model | 20 mg/kg, i.p., daily for five days | - Enhanced immune recognition and response against tumor cells.[1]- Reduced expression of PD-L1 on tumor cells.[1]- Reduced phosphorylated Akt expression.[1] |

| LL/2 Lewis Lung Carcinoma Mouse Model | 20 mg/kg, i.p., daily for five days | - Reduced expression of YAP and phosphorylated p65.[1] |

| KLN205 Murine Lung Squamous Cell Carcinoma Model | 20 mg/kg, i.p., daily for five days | - Reduced phosphorylated p65 expression.[1] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of OTUB2 in cancer immune evasion and the general experimental workflows for characterizing this compound.

Caption: OTUB2-mediated PD-L1 stabilization and immune evasion pathway.

Caption: General experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound, based on the primary publication "Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1" and general laboratory practices.

In Vitro Deubiquitination Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of OTUB2.

Materials:

-

Recombinant human OTUB2 protein

-

Ubiquitinated substrate (e.g., K48-linked polyubiquitinated PD-L1)

-

This compound

-

Deubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-ubiquitin (K48-specific) and anti-PD-L1 antibodies

Procedure:

-

Prepare a reaction mixture containing the ubiquitinated PD-L1 substrate in deubiquitination buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 30°C.

-

Initiate the deubiquitination reaction by adding recombinant OTUB2 protein to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using anti-ubiquitin (K48-specific) and anti-PD-L1 antibodies to visualize the extent of deubiquitination.

Co-Immunoprecipitation (Co-IP) of OTUB2 and PD-L1

Objective: To assess whether this compound disrupts the interaction between OTUB2 and PD-L1 in a cellular context.

Materials:

-

Tumor cells endogenously or exogenously expressing OTUB2 and PD-L1

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-OTUB2 or anti-PD-L1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blot reagents

-

Anti-OTUB2 and anti-PD-L1 antibodies for detection

Procedure:

-

Culture tumor cells to ~80-90% confluency.

-

Treat the cells with this compound (e.g., 50 µM) or DMSO for 1 hour.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-OTUB2) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluates and add SDS-PAGE loading buffer.

-

Analyze the immunoprecipitated proteins by Western blotting with antibodies against OTUB2 and PD-L1.

Cellular Thermal Shift Assay (CETSA) - General Protocol

Objective: To confirm target engagement of this compound with OTUB2 in a cellular environment by measuring changes in the thermal stability of OTUB2.

Materials:

-

Intact cells expressing OTUB2

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blot reagents

-

Anti-OTUB2 antibody

Procedure:

-

Treat cells with this compound or vehicle control for a defined period.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble OTUB2 at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a mouse model of cancer.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., B16-F10, LL/2)

-

This compound

-

Vehicle control (e.g., corn oil)

-

Calipers for tumor measurement

-

Reagents for tissue processing and analysis (e.g., formalin, antibodies for immunohistochemistry)

Procedure:

-

Implant tumor cells subcutaneously into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified duration (e.g., five days).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissues can be processed for pharmacodynamic biomarker analysis, such as Western blotting or immunohistochemistry for PD-L1, YAP, and phosphorylated Akt and p65.

-

Tumors can also be dissociated to analyze the infiltration of immune cells, such as cytotoxic T lymphocytes, by flow cytometry.

This guide provides a foundational understanding of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental needs.

References

Otub2-IN-1: A Technical Guide to its Impact on Cytotoxic T Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of cancer immunotherapy, the modulation of immune checkpoint pathways has emerged as a cornerstone of treatment. Programmed death-ligand 1 (PD-L1), expressed on the surface of tumor cells, interacts with the PD-1 receptor on cytotoxic T lymphocytes (CTLs), leading to T-cell exhaustion and immune evasion. The deubiquitinase OTUB2 has been identified as a key regulator of PD-L1 stability, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of Otub2-IN-1, a specific inhibitor of OTUB2, and its profound impact on the function of cytotoxic T lymphocytes in the tumor microenvironment.

Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

This compound is a potent and specific small molecule inhibitor of the deubiquitinase OTUB2.[1][2] Its mechanism of action centers on the post-translational regulation of PD-L1. In cancer cells, OTUB2 directly interacts with PD-L1, removing ubiquitin chains and thereby preventing its proteasomal degradation.[3][4] This stabilization of PD-L1 on the tumor cell surface facilitates the suppression of CTL activity.

This compound disrupts this process by inhibiting the catalytic activity of OTUB2.[3] This leads to an accumulation of ubiquitinated PD-L1, targeting it for degradation and consequently reducing its surface expression on tumor cells.[1][3] The downregulation of PD-L1 abrogates the inhibitory signal delivered to CTLs, leading to their enhanced activation, proliferation, and cytotoxic function within the tumor microenvironment.[1][3] This ultimately sensitizes tumor cells to CTL-mediated killing.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines Tested | Reference |

| Binding Affinity (KD) for OTUB2 | ~12 µM | - | [2] |

| Effective Concentration for PD-L1 Reduction | 0-40 µM (dose-dependent) | NCI-H358, SK-MES-1, NCI-H226 | [2] |

| Concentration for Inhibition of Tumor Cell Viability | 10 µM (up to 4 days) - No significant effect | B16-F10 | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Tumor Model | Reference |

| Dosage | 20 mg/kg | C57BL/6 mice | B16-F10, LL/2, KLN205 | [2] |

| Administration Route | Intraperitoneal (i.p.) | C57BL/6 mice | B16-F10, LL/2, KLN205 | [2] |

| Dosing Schedule | Daily for five days | C57BL/6 mice | B16-F10, LL/2, KLN205 | [2] |

Signaling Pathway

Caption: this compound inhibits OTUB2, leading to PD-L1 degradation and enhanced CTL activation.

Experimental Protocols

Assessment of PD-L1 Expression on Tumor Cells by Flow Cytometry

This protocol details the procedure for quantifying cell surface PD-L1 levels on tumor cells following treatment with this compound.

Materials:

-

Tumor cell line of interest (e.g., NCI-H358, SK-MES-1)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Seed tumor cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) or DMSO vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in FACS buffer.

-

Aliquot approximately 1x106 cells per tube.

-

Add the anti-PD-L1 antibody or isotype control to the respective tubes and incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data by gating on the live cell population and quantifying the median fluorescence intensity (MFI) of PD-L1 expression.

Caption: Workflow for measuring PD-L1 expression by flow cytometry.

In Vitro Cytotoxic T Lymphocyte (CTL) Killing Assay

This flow cytometry-based assay assesses the ability of CTLs to kill tumor cells pre-treated with this compound.

Materials:

-

Tumor cells (target cells)

-

Activated CD8+ T cells (effector cells)

-

This compound

-

Complete RPMI-1640 medium

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Label the target tumor cells with a high concentration of CFSE (CFSEhigh).

-

Treat the CFSEhigh target cells with this compound or vehicle control for 24 hours.

-

Co-culture the treated target cells with activated CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well U-bottom plate for 4-6 hours.

-

As a control, incubate target cells alone (no CTLs).

-

After co-culture, add 7-AAD or PI to each well to stain for dead cells.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the CFSEhigh population (target cells) and quantifying the percentage of 7-AAD or PI positive cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% dead target cells with CTLs - % dead target cells without CTLs) / (100 - % dead target cells without CTLs)] * 100

Caption: Workflow for the in vitro CTL killing assay.

Assessment of CTL Infiltration in Tumors by Immunohistochemistry (IHC)

This protocol describes the staining and analysis of CD8+ T cell infiltration in tumor tissue sections from in vivo studies.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (to block endogenous peroxidases)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody against CD8

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded ethanol series.

-

Perform heat-induced antigen retrieval in the appropriate buffer.

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.

-

Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate, resulting in a brown precipitate at the site of CD8 expression.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with coverslips.

-

Image the slides and quantify the number of CD8+ T cells per unit area in multiple fields of view.

References

The Foundational Role of OTUB2 in Tumorigenesis: A Technical Guide

Affiliation: Google Research

Abstract

Ovarian tumor domain-containing ubiquitin aldehyde-binding protein 2 (OTUB2), a deubiquitinating enzyme (DUB) of the OTU family, has emerged as a critical regulator in the landscape of cancer biology. Initially characterized for its role in cleaving ubiquitin chains, foundational research has now illuminated its multifaceted involvement in tumorigenesis across a spectrum of malignancies. This technical guide provides an in-depth exploration of the core mechanisms by which OTUB2 contributes to cancer development and progression. We synthesize findings from seminal studies to delineate its role in key oncogenic signaling pathways, detail its interactions with various substrates, and present quantitative data on its expression and functional consequences in cancer. Furthermore, this guide offers detailed experimental protocols for investigating OTUB2's function and provides visual representations of its signaling networks and experimental workflows to support researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

Ubiquitination is a reversible post-translational modification that governs the fate and function of a vast array of cellular proteins. The dynamic balance between ubiquitination by E3 ligases and deubiquitination by DUBs is crucial for cellular homeostasis. Dysregulation of this equilibrium is a hallmark of numerous diseases, including cancer.[1] OTUB2, a cysteine protease, functions as a DUB, removing ubiquitin moieties from substrate proteins and thereby rescuing them from proteasomal degradation or altering their activity and localization.[1][2]

Accumulating evidence has implicated OTUB2 as a significant player in oncology. Its expression is frequently dysregulated in various cancers, and it has been shown to modulate key cellular processes that are central to cancer progression, including cell proliferation, survival, migration, invasion, and metabolic reprogramming.[3][4][5] This guide will provide a comprehensive technical overview of the foundational research that has established OTUB2 as a key factor in tumorigenesis and a potential therapeutic target.

OTUB2 Expression and Clinical Significance in Cancer

Elevated expression of OTUB2 has been documented in a multitude of human cancers and is often correlated with poor patient prognosis.[1][5][6][7][8] Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), alongside immunohistochemical studies of patient cohorts, has consistently demonstrated the upregulation of OTUB2 in tumor tissues compared to their normal counterparts.

Quantitative Analysis of OTUB2 Expression in Human Cancers

The following table summarizes the observed expression patterns of OTUB2 across various cancer types as reported in the literature.

| Cancer Type | Expression Change in Tumor vs. Normal Tissue | Correlation with Clinicopathological Parameters | Prognostic Significance | Reference(s) |

| Cervical Cancer | Significantly upregulated at both mRNA and protein levels. | Associated with advanced tumor stage. | High expression correlates with poor overall survival. | [1] |

| Colorectal Cancer | Significantly upregulated at the mRNA level in COAD and READ datasets. | Higher expression in more advanced clinical stages. | High expression is a poor prognostic indicator. | [7][9] |

| Gastric Cancer | Upregulated in GC samples (n=140). | Correlated with TNM stage, tumor differentiation, distal metastasis, and lymphatic metastasis. | High expression is associated with poorer overall, first progression, and post-progression survival. | [6] |

| Liver Cancer | Significantly upregulated in tumor tissues and cell lines. | --- | Elevated OTUB2 indicates a negative index for overall survival. | [8][10] |

| Triple-Negative Breast Cancer (TNBC) | Significantly upregulated in TNBC tissues compared with normal tissues. | --- | Correlated with poor prognosis. | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | Significantly upregulated in primary NSCLC tissues. | Associated with metastasis, advanced tumor stages, and recurrence. | Associated with poor survival. | [3] |

| Ovarian Cancer | Low expression is observed and correlated with promoter methylation. | Low expression is associated with ovarian cancer recurrence upon platinum treatment. | Low expression is associated with poor overall and progression-free survival. | [11] |

Molecular Mechanisms of OTUB2 in Tumorigenesis

OTUB2 exerts its pro-tumorigenic functions primarily through its deubiquitinase activity, stabilizing and activating oncoproteins or inhibiting tumor suppressors. It predominantly cleaves K48-linked polyubiquitin chains, thereby preventing proteasomal degradation of its substrates.[12] However, it has also been shown to cleave K11 and K63 linkages, suggesting a broader regulatory role.[12]

Key Signaling Pathways Modulated by OTUB2

OTUB2 is a critical node in several major signaling pathways that are frequently dysregulated in cancer.

In non-small cell lung cancer (NSCLC), OTUB2 promotes tumorigenesis by stabilizing the U2 small nuclear RNA auxiliary factor 2 (U2AF2).[3] This stabilization leads to the activation of the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and metabolism.[3] The activated Akt/mTOR pathway subsequently enhances the Warburg effect, a metabolic hallmark of cancer.[3] In triple-negative breast cancer, OTUB2-mediated deubiquitination of TRAF6 also leads to the activation of the Akt pathway.[13]

In liver cancer and papillary thyroid carcinoma, OTUB2 has been shown to activate the NF-κB pathway.[8] It directly deubiquitinates and stabilizes TRAF6, a key upstream activator of the NF-κB cascade.[2][13] This leads to increased phosphorylation of p65, a subunit of the NF-κB complex, and subsequent nuclear translocation and activation of NF-κB target genes, which promote cell proliferation and survival.[2]

In colorectal cancer, OTUB2 directly interacts with and stabilizes β-catenin, the central effector of the Wnt signaling pathway.[11] By removing polyubiquitin chains from β-catenin, OTUB2 prevents its degradation by the destruction complex, leading to its accumulation and nuclear translocation.[11] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes like CCND1 (Cyclin D1) and MYC, which are critical for cell proliferation.[11]

References

- 1. The deubiquitinase OTUB2 promotes cervical cancer growth through stabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and selectivity of OTUB-1 and OTUB-2 deubiquitinylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Human Otubain2-Ubiquitin Structure Provides Insights into the Cleavage Specificity of Poly-Ubiquitin-Linkages | Semantic Scholar [semanticscholar.org]

- 4. The Human Otubain2-Ubiquitin Structure Provides Insights into the Cleavage Specificity of Poly-Ubiquitin-Linkages | PLOS One [journals.plos.org]

- 5. OTUB2 promotes proliferation and metastasis of triple-negative breast cancer by deubiquitinating TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OTUB2 Facilitates Tumorigenesis of Gastric Cancer Through Promoting KDM1A-Mediated Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of OTUB2 suppresses colorectal cancer cell growth by regulating β-Catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Human Otubain2-Ubiquitin Structure Provides Insights into the Cleavage Specificity of Poly-Ubiquitin-Linkages - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of Otub2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otubain-2 (OTUB2), a deubiquitinase (DUB) belonging to the ovarian tumor (OTU) superfamily, has emerged as a compelling target in oncology.[1] Overexpressed in various human malignancies, OTUB2 plays a pivotal role in tumor progression and immune evasion.[2][3] This technical guide provides an in-depth overview of the preliminary preclinical evidence for Otub2-IN-1, a specific inhibitor of OTUB2. This compound has demonstrated potential in sensitizing tumors to cytotoxic T cells by promoting the degradation of Programmed Death-Ligand 1 (PD-L1). This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways modulated by OTUB2 inhibition.

Mechanism of Action

This compound is a specific inhibitor of the deubiquitinase activity of OTUB2.[4] Its primary mechanism of action involves the inhibition of OTUB2's ability to remove ubiquitin chains from its substrate proteins, leading to their degradation. A key substrate of OTUB2 in the context of cancer immunology is PD-L1. By preventing the deubiquitination of PD-L1, this compound promotes its degradation, thereby reducing its expression on the surface of tumor cells. This reduction in PD-L1 levels enhances the susceptibility of tumor cells to T-cell-mediated cytotoxicity.[5] It is important to note that this compound inhibits the catalytic activity of OTUB2 without disrupting the physical interaction between OTUB2 and PD-L1.

Quantitative Data

The following tables summarize the key quantitative data available for this compound from preliminary studies.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) | ~12 µM | Surface Plasmon Resonance (SPR) | [4] |

| Cell Line | Assay Type | Concentration Range | Effect | Reference |

| NCI-H358, SK-MES-1, NCI-H226 | Western Blot | 0-40 µM | Dose-dependent reduction of PD-L1 levels | [4] |

| B16-F10 | Cell Viability (CCK-8) | 10 µM (up to 4 days) | No significant inhibition of cell viability | [4] |

| Animal Model | Dosing Regimen | Effects | Reference |

| Mice with LL/2 tumors | 20 mg/kg, i.p., daily for five days | Reduced expression of YAP and phosphorylated p65 | [4] |

| Mice with B16-F10 tumors | 20 mg/kg, i.p., daily for five days | Reduced phosphorylated Akt expression | [4] |

| Mice with KLN205 tumors | 20 mg/kg, i.p., daily for five days | Reduced phosphorylated p65 expression | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., B16-F10)

-

Complete culture medium

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Treat the cells with the desired concentrations of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired duration (e.g., up to 4 days).[4]

-

At the end of the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for PD-L1

This protocol details the detection of PD-L1 protein levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., NCI-H358, SK-MES-1, NCI-H226)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-PD-L1 (e.g., Abcam, ab213480, 1:500 dilution)[7]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence detection reagent

Procedure:

-

Seed cells and treat with various concentrations of this compound (e.g., 0-40 µM) for a specified time.[4]

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

In Vivo Subcutaneous Xenograft Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., LL/2, B16-F10, KLN205)

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers

Procedure:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a suitable buffer (e.g., PBS), optionally mixed with Matrigel, to a final concentration for injection.

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[8]

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg, intraperitoneally, daily for five days) or vehicle control to the respective groups.[4]

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by OTUB2 and the experimental workflow for evaluating this compound.

Conclusion

The preliminary data on this compound highlight its potential as a novel immunotherapeutic agent. By specifically inhibiting the deubiquitinase activity of OTUB2, this compound leads to the degradation of PD-L1, thereby offering a new strategy to overcome tumor immune evasion. The modulation of key oncogenic signaling pathways, including AKT/mTOR, NF-κB, and Hippo-YAP/TAZ, further underscores the therapeutic potential of targeting OTUB2. Further in-depth studies are warranted to fully elucidate the efficacy, safety profile, and combination potential of this compound in various cancer models. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the investigation of this promising new therapeutic target.

References

- 1. Activation and selectivity of OTUB-1 and OTUB-2 deubiquitinylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OTUB2 stabilizes U2AF2 to promote the Warburg effect and tumorigenesis via the AKT/mTOR signaling pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. OTUB2 Promotes Proliferation and Migration of Hepatocellular Carcinoma Cells by PJA1 Deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmaceutical targeting of OTUB2 sensitizes tumors to cytotoxic T cells via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yeasenbio.com [yeasenbio.com]

The Effect of Otub2-IN-1 on YAP and Phosphorylated p65 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otubain-2 (OTUB2), a member of the ovarian tumor (OTU) family of deubiquitinases, has emerged as a significant regulator in various cellular processes, including signal transduction and protein stability. Its enzymatic activity, which involves the removal of ubiquitin chains from substrate proteins, prevents their proteasomal degradation. Elevated OTUB2 expression is implicated in the progression of several cancers, making it an attractive therapeutic target. Otub2-IN-1 is a specific inhibitor of OTUB2 that has been instrumental in elucidating the functional roles of this enzyme. This document provides an in-depth technical overview of the effects of this compound, with a particular focus on two critical oncogenic signaling pathways: Hippo-YAP and NF-κB, represented by the expression of Yes-associated protein (YAP) and phosphorylated p65, respectively.

Core Signaling Pathways and the Role of this compound

The Hippo-YAP Pathway

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway. In its active state, YAP translocates to the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.

OTUB2 plays a crucial role in maintaining the stability of YAP.[1][2][3][4] By removing K48-linked polyubiquitin chains from YAP, OTUB2 protects it from degradation.[4][5][6] This deubiquitination leads to an accumulation of YAP protein, promoting its oncogenic functions.[1][2][3]

This compound, by inhibiting the deubiquitinase activity of OTUB2, disrupts this stabilization process. This leads to increased ubiquitination and subsequent proteasomal degradation of YAP, thereby reducing its overall protein expression. In vivo studies have confirmed that administration of this compound reduces the expression of YAP.[7]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that governs inflammatory responses, immunity, and cell survival. The p65 subunit (also known as RelA) is a key component of the canonical NF-κB pathway. Phosphorylation of p65 at serine 536 is a critical step for its activation, nuclear translocation, and subsequent transcriptional activity.

Research has demonstrated that OTUB2 is a positive regulator of the NF-κB pathway.[5][8] It can deubiquitinate and stabilize key upstream activators like TRAF6, leading to enhanced downstream signaling and increased levels of phosphorylated p65 (p-p65).[5][6][9] Knockdown of OTUB2 has been shown to suppress the levels of p-p65 in cancer cells.[5][8][10]

The inhibitory action of this compound on OTUB2 consequently dampens NF-κB signaling. This results in a decrease in the phosphorylation of p65. Animal studies have validated this effect, showing that treatment with this compound reduces the expression of phosphorylated p65 in tumor tissues.[7]

Quantitative Data Summary

The following tables summarize the observed effects of this compound and OTUB2 modulation on YAP and phosphorylated p65 expression from published studies.

Table 1: In Vivo Effects of this compound

| Compound | Dosage & Administration | Animal Model | Target Tissue | Effect on YAP Expression | Effect on Phosphorylated p65 Expression | Reference |

|---|---|---|---|---|---|---|

| This compound | 20 mg/kg; i.p.; daily for five days | Mice with LL/2 cell implants | Tumor | Reduced | Reduced | [7] |

| this compound | 20 mg/kg; i.p.; daily for five days | Mice with KLN205 cell implants | Tumor | Not Reported | Reduced |[7] |

Table 2: Effects of OTUB2 Modulation in Cellular Models

| Modulation Method | Cell Line(s) | Effect on YAP/TAZ Expression | Effect on Phosphorylated p65 Expression | Reference |

|---|---|---|---|---|

| OTUB2 Knockdown | KYSE150 (ESCC) | Decreased protein levels of YAP1, TAZ | Not Reported | [1][11] |

| OTUB2 Knockout | Liver Cancer Cells | Not Reported | Suppressed p-p65 levels | [5] |

| OTUB2 Silencing | Hepatocellular Carcinoma Cells | Not Reported | Suppressed activation of NF-κB p65 | [10] |

| OTUB2 Knockdown | Liver Cancer Cells | Not Reported | Markedly inhibited phosphorylation of NF-κB p65 |[8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are generalized protocols for key experiments.

Western Blot Analysis for YAP and Phosphorylated p65

This protocol is used to detect and quantify changes in the protein levels of YAP and p-p65 following treatment with this compound.

a. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or DMSO (vehicle control) for the specified duration.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel (polyacrylamide gel electrophoresis).

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against YAP, phosphorylated p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP (horseradish peroxidase)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Immunoprecipitation (IP) for Ubiquitination Analysis

This protocol is used to assess the ubiquitination status of YAP after inhibiting OTUB2.

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lyse cells using a denaturing lysis buffer to disrupt protein-protein interactions.[12]

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-YAP antibody or an anti-ubiquitin antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.

-

Analyze the eluates by Western blotting using antibodies against ubiquitin (if YAP was immunoprecipitated) or YAP (if ubiquitin was immunoprecipitated) to detect changes in YAP ubiquitination.

Cell Viability Assay

This assay determines the cytotoxic effects of this compound on tumor cells.

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

-

Add CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Of note, one study found that this compound did not show significant inhibitory effects on the viability of B16-F10 tumor cells, suggesting its mechanism may be more related to modulating signaling pathways than direct cytotoxicity.[7]

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

References

- 1. OTUB2 Regulates YAP1/TAZ to Promotes the Progression of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OTUB2 Promotes Cancer Metastasis via Hippo-Independent Activation of YAP and TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OTUB2 contributes to vascular calcification in chronic kidney disease via the YAP-mediated transcription of PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Emerging Role of OTUB2 in Diseases: From Cell Signaling Pathway to Physiological Function [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Knockdown of otubain 2 inhibits liver cancer cell growth by suppressing NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. OTUB2 Promotes Proliferation and Migration of Hepatocellular Carcinoma Cells by PJA1 Deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OTUB2 Regulates YAP1/TAZ to Promotes the Progression of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

Methodological & Application

Application Notes and Protocols for Otub2-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosing of Otub2-IN-1 in mouse models, particularly for studies in oncology and immunology. The protocols are based on currently available preclinical data.

Introduction

This compound is a specific inhibitor of Otubain 2 (OTUB2), a deubiquitinase (DUB) that plays a crucial role in regulating protein stability. A key substrate of OTUB2 is Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By inhibiting OTUB2, this compound promotes the degradation of PD-L1 on tumor cells, thereby enhancing anti-tumor immunity.[1][2][3] This mechanism makes this compound a promising candidate for cancer immunotherapy research.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models.

Table 1: In Vivo Dosing and Administration

| Parameter | Value | Mouse Model(s) | Source(s) |

| Dose | 20 mg/kg | C57BL/6 mice with B16-F10, LL/2, or KLN205 tumor xenografts | [1] |

| Administration Route | Intraperitoneal (i.p.) | C57BL/6 mice | [1] |

| Dosing Frequency | Daily | C57BL/6 mice | [1] |

| Treatment Duration | 5 days | C57BL/6 mice | [1][3] |

Table 2: Vehicle Formulations for In Vivo Administration

| Formulation Type | Composition | Administration Route | Source(s) |

| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Intraperitoneal Injection | [2] |

| Suspension | 10% DMSO in Corn oil | Intraperitoneal or Oral | [1][2] |

| Homogeneous Suspension | Carboxymethylcellulose sodium (CMC-Na) based | Oral | [2] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in tumor cells.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (Clear Solution)

This protocol is for preparing a 1 mg/mL clear solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile double-distilled water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.

-

In a sterile microcentrifuge tube, add the components in the following order for a final volume of 1 mL:

-

50 µL of the 20 mg/mL this compound stock solution in DMSO (final DMSO concentration: 5%).

-

400 µL of PEG300.

-

50 µL of Tween 80.

-

500 µL of sterile ddH₂O.

-

-

Vortex the solution thoroughly after the addition of each component to ensure complete mixing.

-

The final concentration of this compound will be 1 mg/mL.

-

It is recommended to prepare this formulation fresh before each use.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection (Corn Oil Suspension)

This protocol is for preparing a 2 mg/mL suspension of this compound in corn oil.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock solution, dissolve 20 mg of this compound in 1 mL of DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the 20 mg/mL this compound stock solution.

-

Add 900 µL of corn oil to the tube.

-

Vortex the mixture vigorously to create a uniform suspension.

-

The final concentration of this compound will be 2 mg/mL.

-

This suspension should be prepared fresh daily and vortexed immediately before administration to ensure homogeneity.

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Mouse tumor cell line (e.g., B16-F10 melanoma, LL/2 lung carcinoma)

-

Phosphate-buffered saline (PBS), sterile

-

Trypan blue solution

-

Hemocytometer

-

Syringes and needles (27-30 gauge)

-

Calipers

-

This compound formulation (from Protocol 1 or 2)

-

Vehicle control (corresponding to the chosen formulation)

Experimental Workflow Diagram:

Procedure:

-

Tumor Cell Implantation:

-

Culture the chosen tumor cell line under standard conditions.

-

On the day of implantation, harvest the cells and perform a cell count using a hemocytometer and trypan blue to ensure viability.

-

Resuspend the cells in sterile PBS at the desired concentration (e.g., 3 x 10⁵ cells for B16-F10 or 5 x 10⁵ cells for LL/2 in 100 µL).[3]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow for a specified period, typically around 6 days, or until they reach a palpable size.[3]

-

Measure the initial tumor volume using calipers (Volume = (Length x Width²)/2).

-

Randomize the mice into treatment and vehicle control groups with comparable average tumor volumes.

-

-

Treatment Administration:

-

Monitoring:

-

Monitor the tumor volume by measuring with calipers every 2-3 days.

-

Observe the mice daily for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior). One study reported no obvious toxicity at a 20 mg/kg dose.[3]

-

-

Endpoint Analysis:

-

At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for PD-L1 expression and immune cell infiltration (e.g., CD8+ T cells), or Western blotting.

-

Important Considerations

-

Pharmacokinetics and Toxicology: Detailed pharmacokinetic and comprehensive toxicology data for this compound in mice are not yet publicly available. Researchers should be mindful of this and include appropriate monitoring in their study designs.

-

Formulation Stability: The provided formulations are recommended to be prepared fresh daily to ensure stability and efficacy.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes and protocols are intended to serve as a starting point for in vivo studies with this compound. Optimization of dosing, administration, and experimental design may be necessary depending on the specific research question and mouse model used.

References

Proper solubilization and preparation of Otub2-IN-1 for experiments

Proper Solubilization and Preparation for Experimental Use

These application notes provide detailed protocols for the solubilization and preparation of Otub2-IN-1, a specific inhibitor of the deubiquitinase Otubain 2 (OTUB2), for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of approximately 434.92 g/mol . Its primary mechanism of action involves the specific inhibition of OTUB2, which leads to a decrease in PD-L1 protein expression in tumor cells. This, in turn, enhances the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, thereby suppressing tumor growth.[1][2]

Table 1: Solubility and Storage of this compound

| Property | Data | Source(s) |

| Solubility | ||

| In Vitro | - DMSO: Soluble up to 100 mg/mL. It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] For some preparations, solubility is noted as 50 mg/mL, and the use of ultrasound may be necessary.[2] - Water: Insoluble[1] - Ethanol: Insoluble[1] | [1][2] |

| In Vivo | - Oral Administration (Homogeneous suspension): ≥5 mg/mL in a solution of carboxymethyl cellulose sodium (CMC-Na).[1] - Injection (Clear solution): 1.45 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1] - Corn Oil Suspension: A working solution can be prepared by adding a DMSO stock solution to corn oil.[1] | [1] |

| Storage | ||

| Powder | 3 years at -20°C. | [1] |

| Stock Solution (in DMSO) | - 1 year at -80°C. - 1 month at -20°C. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | [1] |

| In Vivo Formulations | Should be prepared fresh and used immediately for optimal results.[1][2] | [1][2] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mg/mL, or 100 mg/mL).

-

Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[2]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Preparation of Working Solutions for Cell-Based Assays

Protocol:

-

Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Dilute the stock solution to the final desired working concentration using the appropriate cell culture medium.

-

Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Mix the working solution gently by pipetting or inverting the tube.

-

Add the working solution to the cells as per the experimental design. For example, this compound has been used at concentrations ranging from 0-40 µM in cell lines such as NCI-H358, SK-MES-1, and NCI-H226 to assess its effect on PD-L1 levels.[2]

Preparation of Formulations for In Vivo Experiments

2.3.1. Oral Administration (Homogeneous Suspension)

Materials:

-

This compound powder

-

Carboxymethyl cellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

-

Sterile tubes

-

Homogenizer or sonicator

Protocol:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[1]

-

Mix thoroughly using a homogenizer or sonicator until a uniform suspension is obtained.[1]

-

This formulation should be prepared fresh daily before administration.

2.3.2. Intraperitoneal Injection (Clear Solution)

Materials:

-

This compound DMSO stock solution (e.g., 29 mg/mL)[1]

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile double-distilled water (ddH2O)

-

Sterile tubes

Protocol (for a 1 mL working solution): [1]

-

Prepare a clear stock solution of this compound in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 50 µL of the 29 mg/mL this compound DMSO stock solution to the PEG300 and mix until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL and mix thoroughly.

-